
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid
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Overview
Description
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the pyrrolidine ring and the acetic acid group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and physiological responses.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid can be compared with other similar compounds, such as:
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-butyric acid: Contains a butyric acid group, offering different chemical and biological properties.
Biological Activity
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C9H12N2O3S
- Molecular Weight : 228.27 g/mol
- CAS Number : 842976-95-8
- Structure : The compound features a pyrrolidine ring, a thiazole moiety, and an acetic acid functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours. The MTT assay revealed that certain derivatives significantly reduced cell viability:
- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the pyrrolidine and thiazole rings influenced anticancer activity. Compounds with specific substitutions showed enhanced cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have also been investigated. These compounds were screened against multidrug-resistant pathogens.
Key Findings:
- Activity Against Resistant Strains : Certain derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
- Broad Spectrum Efficacy : The compounds were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Properties
IUPAC Name |
2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-7(13)5-6-8(14)10-9(15-6)11-3-1-2-4-11/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWYWSBEVWIDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842976-95-8 |
Source
|
Record name | 2-[4-oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.